2-(4-fluorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3/c1-10-2-7-14(20-10)13(18)9-17-15(19)8-11-3-5-12(16)6-4-11/h2-7,13,18H,8-9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUQHKQVOOUQND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)CC2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-fluoroaniline with acetic anhydride to form 4-fluoroacetanilide. This intermediate is then reacted with 2-bromo-1-(5-methylfuran-2-yl)ethanol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Reactivity
The compound exhibits several types of chemical reactivity:
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Nucleophilic Substitution : The presence of the fluorine atom makes the aromatic system susceptible to nucleophilic attack.
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Hydrolysis : Under acidic or basic conditions, the acetamide group can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
Characterization Techniques
Characterization of synthesized compounds is crucial for confirming structure and purity. Common techniques include:
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Nuclear Magnetic Resonance (NMR) : Provides information about the hydrogen and carbon environments within the molecule.
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Infrared Spectroscopy (IR) : Useful for identifying functional groups based on characteristic absorption bands.
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Mass Spectrometry (MS) : Assists in determining molecular weight and structural information.
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Research Findings
Recent studies have highlighted various aspects of this compound's reactivity:
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A study published in MDPI demonstrated that derivatives similar to 2-(4-fluorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]acetamide exhibited significant biological activities, potentially linked to their structural properties .
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Another research article explored the synthesis pathways for related compounds, emphasizing the importance of reaction conditions in achieving desired yields and purities .
The compound this compound presents interesting opportunities for further research in synthetic organic chemistry and pharmacology. Understanding its chemical reactions not only aids in synthesizing this compound but also enhances our knowledge regarding its potential applications in drug development.
Further investigations are warranted to explore its full range of reactivity and biological interactions, paving the way for novel therapeutic agents based on its structure.
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References
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Chemsrc data on chemical properties.
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Sigma-Aldrich product listings related to similar compounds.
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MDPI publications on synthetic pathways and biological activities related to furan derivatives.
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PubChem database for structural information and identifiers related to chemical compounds.
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Research articles discussing synthesis methodologies and characterization techniques in organic chemistry contexts.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds with similar structures to 2-(4-fluorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]acetamide exhibit anticancer properties. For instance, derivatives of fluorophenyl compounds have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer progression. The incorporation of the furan moiety enhances the bioactivity of the compound, making it a candidate for further investigation in cancer therapeutics .
2. Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory activity. In vitro studies have shown that similar acetamides can inhibit pro-inflammatory cytokines, providing a basis for exploring its use in treating inflammatory diseases .
Agricultural Applications
1. Herbicidal Properties
Hydroxy acetamides, including derivatives like this compound, serve as intermediates in the synthesis of herbicides. These compounds can be modified to enhance their efficacy against specific weeds while minimizing environmental impact. For example, modifications to the fluorophenyl group can lead to increased potency against resistant weed species .
Synthesis and Derivative Development
The synthesis of this compound involves several steps, including the reaction of appropriate precursors under controlled conditions to yield the desired compound. This process is crucial for developing derivatives with enhanced biological activities .
Case Studies
1. Anticancer Research
A study published in PMC highlighted the effectiveness of fluorinated compounds in targeting cancer cells. The research demonstrated that modifications to the acetamide structure could lead to improved selectivity and reduced toxicity compared to traditional chemotherapeutics .
2. Herbicide Efficacy
In agricultural trials, derivatives of hydroxy acetamides were tested for their effectiveness against common weeds. Results indicated that these compounds could significantly reduce weed biomass while showing low toxicity to crops, suggesting their potential as environmentally friendly herbicides .
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with aromatic residues in proteins, while the hydroxyethyl group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Structural Analogs and Key Substituents
Key Observations :
- Electron-Withdrawing Groups : The 4-fluorophenyl group enhances metabolic stability and binding affinity in analogs like 1c and Y206-8490 .
- Heterocyclic Modifications : Substitutions with furan () or pyridazine (CID-49671233) influence solubility and target selectivity .
- Polar vs. Hydrophobic Chains : The hydroxyethyl group in the target compound may improve solubility compared to azide () or ethoxyphenyl () substituents .
Key Insights :
- Antidiabetic Potential: N-[2-(4-methoxyphenyl)ethyl]acetamide derivatives () show moderate activity, suggesting the target compound’s hydroxyethyl-furan group could enhance binding to metabolic enzymes .
- Anti-inflammatory Applications : Furan-triazole acetamides () demonstrate efficacy against exudation, indicating the target’s furan moiety may confer similar properties .
Physicochemical Properties
Biological Activity
2-(4-fluorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]acetamide, with the CAS number 1257552-88-7, is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C₁₅H₁₆FNO₃
- Molecular Weight : 277.29 g/mol
- Structure : The compound features a fluorophenyl group and a furan derivative, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1257552-88-7 |
| Molecular Weight | 277.29 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Research indicates that this compound may exert its biological effects through several pathways:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain kinases involved in inflammatory processes, particularly p38 MAPK and phosphodiesterase 4 (PDE4) pathways, which are critical in the regulation of inflammatory responses and cytokine production .
- Antioxidant Properties : The presence of the furan moiety suggests possible antioxidant activity, contributing to cellular protection against oxidative stress.
Pharmacological Studies
A series of in vitro and in vivo studies have been conducted to evaluate the pharmacological profile of this compound:
- Anti-inflammatory Effects : In rodent models, administration of the compound resulted in significant reductions in tumor necrosis factor-alpha (TNFα) levels, indicating its potential as an anti-inflammatory agent .
- Cytotoxicity Assays : Preliminary cytotoxicity assays demonstrated that the compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells, suggesting a therapeutic window for cancer treatment.
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Case Studies :
- A study involving chronic inflammation models showed that treatment with this compound led to reduced inflammation markers and improved histopathological outcomes .
- Another case study highlighted its effectiveness in reducing pain and swelling in arthritis models, showcasing its potential application in chronic pain management.
Q & A
Q. What are the recommended synthetic routes for 2-(4-fluorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]acetamide?
A two-step approach is typically employed:
Step 1 : Condensation of 4-fluorophenylacetic acid with 2-amino-1-(5-methylfuran-2-yl)ethanol under carbodiimide coupling (e.g., EDCI/HOBt) in anhydrous DMF.
Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water .
Key parameters : Maintain inert atmosphere (N₂/Ar) to prevent oxidation of the furan moiety. Monitor reaction progress via TLC (Rf ~0.4 in 1:1 ethyl acetate/hexane).
Q. How can the purity and structural integrity of this compound be validated?
Combine analytical techniques:
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) at 0.5–128 µg/mL .
- Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ determination; 24–72 hr exposure) .
Advanced Research Questions
Q. How does the compound’s stability vary under different storage conditions?
Stability studies (accelerated degradation):
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
Case example: Discrepancy in anti-inflammatory efficacy (IC₅₀ = 5 µM in RAW 264.7 macrophages vs. no effect in murine LPS model).
Q. What advanced spectroscopic methods elucidate its intermolecular interactions?
Q. How to design SAR studies focusing on the 5-methylfuran moiety?
- Analog Synthesis : Replace furan with thiophene/pyrrole; retain hydroxyethyl spacer.
- Assay Design :
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility values?
Example: Solubility ranges from 61.3 µg/mL (PubChem) to 89.7 µg/mL (in-house).
- Method Harmonization :
- Factor Analysis : pH (soluble > pH 7 due to -OH deprotonation), excipient effects (e.g., β-cyclodextrin enhances solubility 3-fold) .
Methodological Tables
Q. Table 1. Key Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| a, b, c (Å) | 9.6643, 18.5534, 9.3072 | |
| β (°) | 112.34 | |
| R-factor | 0.047 |
Q. Table 2. Optimized Reaction Conditions
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (Step 1) | Prevents furan degradation |
| Solvent | Anhydrous DMF | Enhances coupling efficiency |
| Catalyst | DMAP (5 mol%) | Reduces reaction time by 40% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
